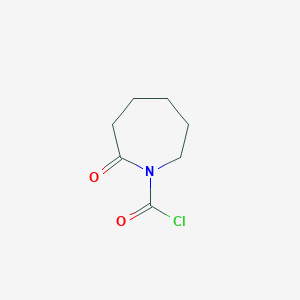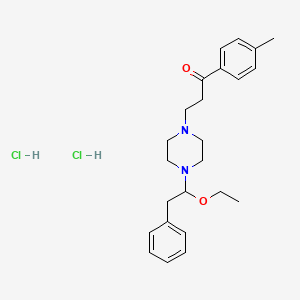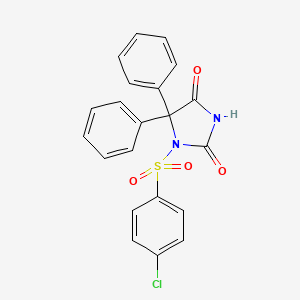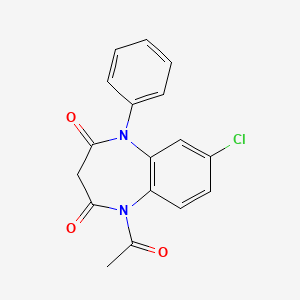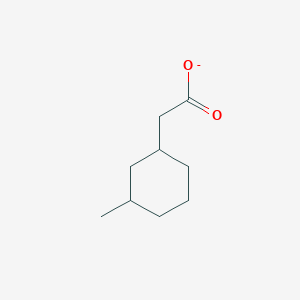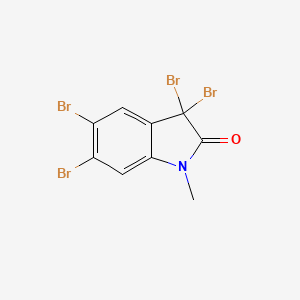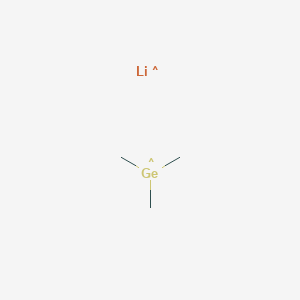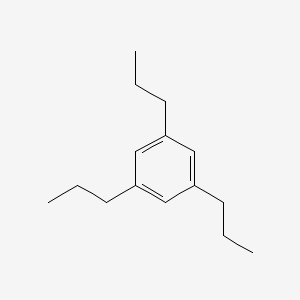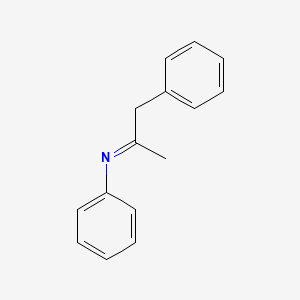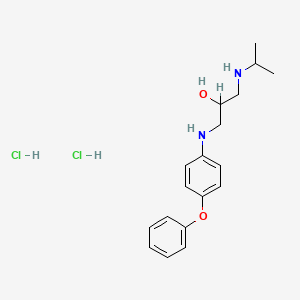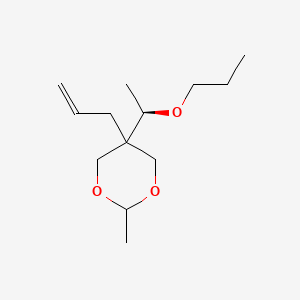![molecular formula C12H16ClO4PS B14702598 Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester CAS No. 26053-07-6](/img/structure/B14702598.png)
Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety linked to a phosphinothioyl group through an ethoxy bridge, with an isopropyl ester substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester typically involves the esterification of benzoic acid with 2-[(chloroethoxyphosphinothioyl)oxy]ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows: [ \text{Benzoic acid} + \text{2-[(chloroethoxyphosphinothioyl)oxy]ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or phosphinothioyl groups, potentially yielding alcohols or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Benzoic acid, 1-methylethyl ester: Lacks the phosphinothioyl group, resulting in different chemical reactivity and applications.
Benzoic acid, 2-[(ethoxyphosphinothioyl)oxy]-, 1-methylethyl ester: Similar structure but with an ethoxy group instead of a chloroethoxy group, leading to variations in reactivity and biological activity.
Uniqueness: Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester is unique due to the presence of the chloroethoxyphosphinothioyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
26053-07-6 |
|---|---|
Formule moléculaire |
C12H16ClO4PS |
Poids moléculaire |
322.75 g/mol |
Nom IUPAC |
propan-2-yl 2-[chloro(ethoxy)phosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C12H16ClO4PS/c1-4-15-18(13,19)17-11-8-6-5-7-10(11)12(14)16-9(2)3/h5-9H,4H2,1-3H3 |
Clé InChI |
DLSOVRGYGRIPHT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OC1=CC=CC=C1C(=O)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


